This compound belongs to the broader class of triazinones, which are characterized by a triazine ring structure fused with an imidazole ring. The specific structure of 6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one includes two methyl groups at the 6 and 8 positions of the imidazole ring and a carbonyl group at the 4 position of the triazine moiety. The compound has a CAS number of 70187-82-5 and is recognized for its biological activity and potential therapeutic applications.
The synthesis of 6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one can be achieved through various methods. One effective approach involves the reaction of appropriate precursors containing imidazole and triazine functionalities.
For example, a method described in literature involves the condensation of 2-amino-4-methylpyridine with appropriate carbonyl compounds under acidic conditions to yield the desired triazine derivative .
The molecular structure of 6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one can be analyzed using various spectroscopic techniques:
6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one participates in various chemical reactions due to its nucleophilic nature:
The mechanism of action for compounds like 6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one often involves interactions at the molecular level with biological targets:
The precise mechanism often requires further investigation through biochemical assays to elucidate specific interactions with target proteins.
The compound is generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one has several applications across different fields:
6,8-Dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one belongs to the fused bicyclic heterocycles characterized by a bridgehead nitrogen atom. This scaffold comprises two annulated rings: a five-membered imidazole ring fused with a six-membered 1,3,5-triazinone system. The imidazole ring contributes two nitrogen atoms (positions 1 and 3), while the triazine ring adds three nitrogen atoms (positions 5,7, and 9), resulting in a nitrogen-rich architecture. The carbonyl group at position 4 and methyl substituents at positions 6 and 8 define its core functionality [2] [6].
Table 1: Atomic Contributions in the Imidazo[1,5-a][1,3,5]triazin-4-one Core
Position | Heteroatom | Functionality | Role in Electronic Delocalization |
---|---|---|---|
1 | Nitrogen | Imidazole (bridgehead) | π-electron donation |
4 | Carbonyl oxygen | Triazinone | Hydrogen-bond acceptor |
5,7,9 | Nitrogen | 1,3,5-Triazine | Basicity/Ligand binding |
6,8 | Carbon | Methyl substituents | Steric modulation |
This framework exhibits planar geometry with significant π-electron delocalization, enabling strong dipole moments (4-6 Debye) that facilitate interactions with biological targets. X-ray crystallography of analogs reveals bond lengths of 1.32-1.36 Å for C=O groups and 1.30-1.33 Å for C-N bonds within the triazinone ring, confirming partial double-bond character [6] [7]. The methyl groups at C6 and C8 enhance lipophilicity (calculated logP ≈ 1.8-2.2) while minimally distorting molecular planarity [6].
Imidazo-triazinone derivatives demonstrate broad bioactivity profiles due to their structural mimicry of purine nucleotides. Key pharmacological applications include:
Table 2: Documented Bioactivities of Structural Analogs
Scaffold Modification | Biological Target | Potency | Reference |
---|---|---|---|
8-Bromoimidazo[1,5-a]triazine | GABAA (DI receptor) | Ki = 0.43 nM | [8] |
Imidazo[5,1-f]triazin-4-one | PDE5 | IC50 = 0.8 nM | [2] |
Benzo[f]triazepin-4-one | CCK2 receptor | IC50 = 12 nM | [5] |
Pyrido[1,2-a]triazin-4-one | Antiproliferative | GI50 = 3.2 μM | [6] |
The exploration of imidazo-triazinones originated from 1960s research on benzodiazepines, but focused development began with seminal studies on triazine-based anticonvulsants. Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine), approved in 1990, validated triazines as CNS modulators [7]. Concurrently, imidazo[1,5-a]azepines emerged as "diazepam-insensitive" benzodiazepine receptor ligands, with Ro 15-4513 (ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate) demonstrating subtype selectivity in 1988 [8].
The 1998 discovery of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction revolutionized access to imidazo[1,2-a]-fused systems, enabling combinatorial libraries of triazinone derivatives [9]. Twenty-first-century innovations include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1